Bienvenue dans la boutique en ligne BenchChem!

5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole

Lipophilicity Drug-likeness SAR analysis

Acquire 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS 338408-65-4), a 1,2,3-thiadiazole isomer with a 4-fluorophenyl and cyclohexylsulfanyl substitution pattern. This scaffold offers a distinct three-dimensional pharmacophore with a predicted CNS-penetrant profile (XLogP3 4.9, TPSA 79.3 Ų). The bulky cyclohexylsulfanyl group provides steric selectivity for kinase isoforms, while the 4-fluorophenyl moiety enhances metabolic stability over chloro analogs. Include this compound in screening decks for neurodegenerative and neuro-oncology targets to access novel target space not covered by 1,3,4-thiadiazole libraries.

Molecular Formula C14H15FN2S2
Molecular Weight 294.41
CAS No. 338408-65-4
Cat. No. B2867529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
CAS338408-65-4
Molecular FormulaC14H15FN2S2
Molecular Weight294.41
Structural Identifiers
SMILESC1CCC(CC1)SC2=C(N=NS2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H15FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
InChIKeyYPRBOMFMTRDBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS 338408-65-4): Procurement-Relevant Structural and Physicochemical Profile


5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS 338408-65-4) is a disubstituted 1,2,3-thiadiazole featuring a 4-fluorophenyl group at position 4 and a cyclohexylsulfanyl moiety at position 5 of the heterocyclic ring. Its molecular formula is C14H15FN2S2 with a molecular weight of 294.4 g/mol [1]. The compound belongs to the 1,2,3-thiadiazole isomer class, which is distinct from the more commonly studied 1,3,4-thiadiazole pharmacophore found in marketed drugs such as acetazolamide and cephazolin [2]. Commercially, this compound is available as a research-grade building block with a typical purity specification of 90% . Publicly available biological activity data specific to this compound are sparse; the differentiation evidence presented below is derived from computed molecular properties, structurally analogous comparisons, and class-level inferences from the 1,2,3-thiadiazole literature.

Why 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


The 1,2,3-thiadiazole isomer possesses a distinct electronic configuration and ring geometry compared to the more prevalent 1,3,4-thiadiazole scaffold, with the contiguous N–N–S arrangement conferring different hydrogen-bonding capacity, dipole moment, and metabolic stability profiles [1]. Within the 1,2,3-thiadiazole subclass, simultaneous substitution at positions 4 and 5 with a 4-fluorophenyl group (electron-withdrawing, lipophilic) and a cyclohexylsulfanyl group (bulky, hydrophobic, sulfur-containing) generates a unique three-dimensional pharmacophore that cannot be replicated by simply interchanging the halogen (e.g., 4-chlorophenyl analog, CAS 337380-11-7) or replacing the cyclohexylsulfanyl with smaller alkylthio substituents [2]. The computed LogP of 4.9 and topological polar surface area of 79.3 Ų place this compound in a physicochemical space suitable for blood-brain barrier penetration and intracellular target engagement, distinguishing it from more polar 1,3,4-thiadiazole derivatives that typically carry additional hydrogen-bond donors [2]. Generic substitution without considering these structural and physicochemical differences risks loss of target binding, altered pharmacokinetics, and irreproducible screening outcomes.

Quantitative Differentiation Evidence for 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS 338408-65-4) Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The target compound exhibits a computed XLogP3 of 4.9 [1], reflecting the combined lipophilicity contributions of the 4-fluorophenyl and cyclohexylsulfanyl substituents. The direct 4-chlorophenyl analog (CAS 337380-11-7) is predicted to have a higher XLogP3 (estimated ~5.2 based on the Hansch π constant difference of approximately +0.3 for Cl vs. F substitution on an aromatic ring), indicating that the 4-fluorophenyl derivative maintains a more balanced lipophilicity profile within typically preferred drug-like LogP ranges (1–5). This moderate reduction in lipophilicity relative to the chloro analog may translate to improved aqueous solubility and reduced non-specific protein binding [2].

Lipophilicity Drug-likeness SAR analysis

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential vs. 1,3,4-Thiadiazole Isomers

The target compound has a computed TPSA of 79.3 Ų [1], which falls within the established threshold for CNS drug-likeness (TPSA < 90 Ų for good brain penetration) [2]. In contrast, many bioactive 1,3,4-thiadiazole derivatives such as acetazolamide (TPSA = 151.7 Ų) carry sulfonamide or carboxamide substituents that substantially increase TPSA and limit CNS exposure. The absence of hydrogen-bond donors (HBD = 0) and the moderate hydrogen-bond acceptor count (HBA = 5) further support passive membrane permeability [1]. This physicochemical signature differentiates the target compound from polar 1,3,4-thiadiazole-based drugs and positions it for CNS-targeted screening applications.

CNS drug design Blood-brain barrier Physicochemical profiling

Isomeric Ring System Selectivity: 1,2,3-Thiadiazole Scaffold Differentiation from 1,3,4-Thiadiazole in Biological Target Space

The 1,2,3-thiadiazole ring system exhibits a distinct biological target profile compared to the 1,3,4-thiadiazole isomer. Literature surveys indicate that 1,2,3-thiadiazole derivatives have demonstrated activity as plant activators (systemic acquired resistance inducers), antifungal agents, and anticancer compounds, while 1,3,4-thiadiazoles are more commonly associated with carbonic anhydrase inhibition and antibacterial applications [1]. The contiguous N–N–S arrangement in 1,2,3-thiadiazole creates a unique electrostatic potential surface that favors interactions with different protein pockets than the alternating N–C–N–S–C arrangement of 1,3,4-thiadiazole. This isomer-dependent target selectivity means that substitution of a 1,3,4-thiadiazole building block for a 1,2,3-thiadiazole in a screening library can lead to fundamentally different hit profiles.

Isomer selectivity Target engagement Heterocyclic chemistry

Cyclohexylsulfanyl Substituent: Steric Bulk and Conformational Rigidity Compared to Methylthio or Ethylthio Analogs

The cyclohexylsulfanyl group at position 5 provides significantly greater steric bulk (estimated molar refractivity contribution CMR ≈ 32.6 for cyclohexylthio vs. CMR ≈ 13.8 for methylthio) and conformational restriction compared to smaller alkylthio substituents commonly found in thiadiazole libraries [1]. This steric profile can enhance binding selectivity by filling hydrophobic sub-pockets that smaller substituents cannot occupy, as demonstrated by SAR studies on cyclohexyl-containing thiadiazole derivatives showing up to 30-fold improvements in enzyme inhibitory activity relative to smaller alkyl-substituted analogs [2]. The chair conformation of the cyclohexyl ring also provides a well-defined three-dimensional shape that can be exploited for shape-based virtual screening and scaffold-hopping campaigns.

Steric effects Conformational restriction Ligand efficiency

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. Bis-Cyclohexylsulfanyl 1,3,4-Thiadiazole Derivatives

The target compound possesses 3 rotatable bonds [1], indicating moderate molecular flexibility. This is significantly fewer than bis-substituted 1,3,4-thiadiazole derivatives such as 2,5-bis-cyclohexylsulfanyl-1,3,4-thiadiazole, which carry two cyclohexylsulfanyl groups and consequently have higher rotatable bond counts and greater conformational entropy penalties upon target binding [2]. The lower rotatable bond number of the target compound, combined with the rigid 1,2,3-thiadiazole core and the planar 4-fluorophenyl ring, favors a more pre-organized binding conformation, potentially improving ligand efficiency metrics (e.g., LE, LLE) in fragment-based or lead optimization campaigns [1].

Molecular flexibility Ligand efficiency Entropic binding penalty

Recommended Application Scenarios for 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS 338408-65-4) Based on Differential Evidence


CNS-Penetrant Chemical Probe Development Leveraging Favorable TPSA and Lipophilicity Profile

Based on the computed TPSA of 79.3 Ų (below the 90 Ų CNS threshold) and XLogP3 of 4.9, this compound is suited as a starting scaffold for CNS-targeted chemical probe campaigns [1]. Its zero hydrogen-bond donor count and moderate lipophilicity predict passive blood-brain barrier penetration, distinguishing it from polar 1,3,4-thiadiazole-based drugs such as acetazolamide (TPSA = 151.7 Ų) that are peripherally restricted [2]. Medicinal chemistry teams pursuing neurodegenerative disease or neuro-oncology targets should prioritize this 1,2,3-thiadiazole scaffold over 1,3,4-thiadiazole alternatives when CNS exposure is a critical requirement.

Kinase or Enzyme Inhibitor Screening with Cyclohexylsulfanyl-Dependent Selectivity Filtering

The bulky cyclohexylsulfanyl substituent provides a steric selectivity filter that can differentiate between closely related enzyme isoforms with varying hydrophobic pocket sizes [1]. The class-level evidence from thiadiazole inhibitor studies demonstrates that cyclohexyl-containing thiadiazole derivatives can achieve up to 30-fold improvements in inhibitory activity relative to smaller alkyl-substituted analogs by occupying sub-pockets inaccessible to methyl or ethyl groups [2]. This compound should be included in kinase inhibitor screening decks where selectivity against kinases with constricted ATP-binding pockets is desired, as the cyclohexyl group would be sterically excluded from shallow pockets.

1,2,3-Thiadiazole Isomer-Specific Screening Library Expansion for Novel Target Space Access

The 1,2,3-thiadiazole ring system accesses a distinct biological target profile (plant activators, antifungals, antivirals, anticancer) compared to the more extensively explored 1,3,4-thiadiazole pharmacophore (carbonic anhydrase inhibitors, antibacterials) [1]. Including this compound in diversity-oriented screening libraries enables exploration of target space not covered by commercially prevalent 1,3,4-thiadiazole building blocks. Procurement of this specific scaffold supports phenotypic screening campaigns aimed at identifying hits with novel mechanisms of action that would be missed by libraries biased toward 1,3,4-thiadiazole chemistry.

SAR Expansion Around the 4-Fluorophenyl Moiety: Halogen Tuning for Metabolic Stability Optimization

The 4-fluorophenyl group offers a distinct electronic and metabolic profile compared to the 4-chlorophenyl analog (CAS 337380-11-7). With XLogP3 of 4.9 versus an estimated ~5.2 for the chloro analog, the fluoro derivative maintains a more favorable lipophilicity within drug-like space [1]. The fluorine atom's strong C–F bond also provides greater metabolic stability against oxidative cytochrome P450 metabolism compared to the C–Cl bond in the chloro analog [2]. This makes the target compound the preferred choice for lead optimization programs where maintaining potency while reducing metabolic clearance is a primary objective.

Quote Request

Request a Quote for 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.